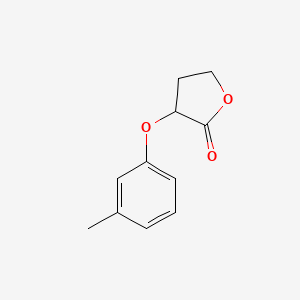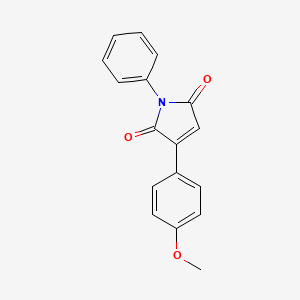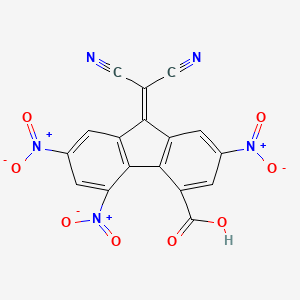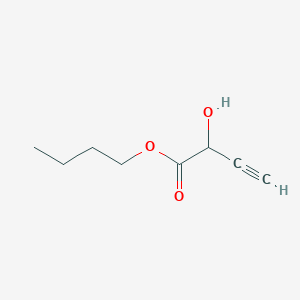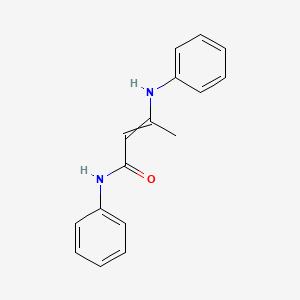
Acridine, 2-chloro-9-isothiocyanato-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acridine, 2-chloro-9-isothiocyanato- is a derivative of acridine, a heterocyclic organic compound containing nitrogen. Acridine derivatives are known for their broad range of pharmaceutical properties, including anti-inflammatory, anticancer, antimicrobial, antitubercular, antiparasitic, antimalarial, antiviral, and fungicidal activities . The unique physical and chemical properties of acridine derivatives make them valuable in various scientific and industrial applications.
Méthodes De Préparation
The synthesis of acridine, 2-chloro-9-isothiocyanato- typically involves the reaction of 2-chloroacridine with thiophosgene. The reaction conditions often include the use of an inert atmosphere and a suitable solvent such as dichloromethane. The reaction proceeds at room temperature, and the product is purified by recrystallization .
Industrial production methods for acridine derivatives generally involve large-scale synthesis using similar reaction conditions but with optimized parameters to increase yield and purity. These methods may include continuous flow reactors and automated purification systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Acridine, 2-chloro-9-isothiocyanato- undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, alcohols, or thiols under mild conditions.
Electrophilic Substitution: The isothiocyanate group can react with electrophiles, leading to the formation of thiourea derivatives.
Oxidation and Reduction: The acridine ring can undergo oxidation and reduction reactions, altering its electronic properties and reactivity.
Common reagents used in these reactions include sodium hydride, lithium aluminum hydride, and various oxidizing agents such as potassium permanganate. The major products formed from these reactions depend on the specific reagents and conditions used .
Applications De Recherche Scientifique
Acridine, 2-chloro-9-isothiocyanato- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex acridine derivatives with potential pharmaceutical applications.
Biology: Employed in the study of DNA intercalation and enzyme inhibition, particularly in cancer research.
Medicine: Investigated for its potential as an anticancer agent due to its ability to intercalate into DNA and inhibit topoisomerase enzymes.
Industry: Utilized in the production of dyes, fluorescent materials, and laser technologies.
Mécanisme D'action
The mechanism of action of acridine, 2-chloro-9-isothiocyanato- involves its ability to intercalate into DNA, disrupting the normal function of the DNA molecule. This intercalation can inhibit the activity of enzymes such as topoisomerase and telomerase, leading to the inhibition of cell proliferation and induction of apoptosis in cancer cells . The isothiocyanate group may also react with cellular nucleophiles, further contributing to its biological activity .
Comparaison Avec Des Composés Similaires
Acridine, 2-chloro-9-isothiocyanato- can be compared with other acridine derivatives such as:
Amsacrine (m-AMSA): An anticancer agent that also intercalates into DNA and inhibits topoisomerase II.
Triazoloacridone (C-1305): A compound with potent anticancer activity and a similar mechanism of action.
N-(2-(dimethylamino)ethyl)acridine-4-carboxamide (DACA): Another DNA intercalator with anticancer properties.
The uniqueness of acridine, 2-chloro-9-isothiocyanato- lies in its isothiocyanate group, which provides additional reactivity and potential for forming covalent bonds with cellular targets .
Propriétés
Numéro CAS |
24698-84-8 |
|---|---|
Formule moléculaire |
C14H7ClN2S |
Poids moléculaire |
270.7 g/mol |
Nom IUPAC |
2-chloro-9-isothiocyanatoacridine |
InChI |
InChI=1S/C14H7ClN2S/c15-9-5-6-13-11(7-9)14(16-8-18)10-3-1-2-4-12(10)17-13/h1-7H |
Clé InChI |
ZWGNEHLMAQDQND-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)C(=C3C=C(C=CC3=N2)Cl)N=C=S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


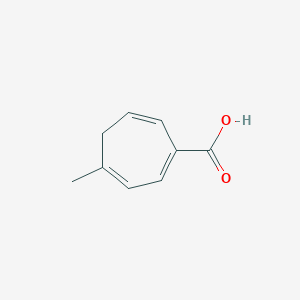
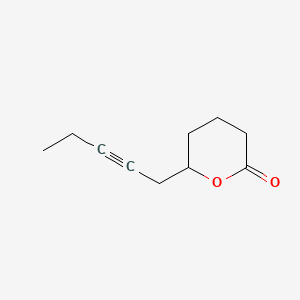
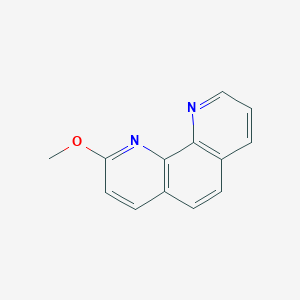
![[4-(Diphenylmethylidene)cyclohexa-2,5-dien-1-ylidene]propanedinitrile](/img/structure/B14698701.png)
![2-Piperidin-1-yl-1-[4-(2-piperidin-1-yl-acetyl)-piperazin-1-yl]-ethanone](/img/structure/B14698706.png)
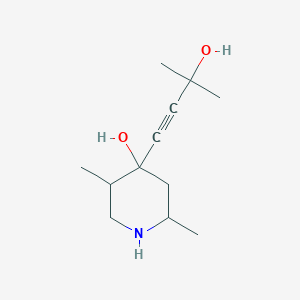
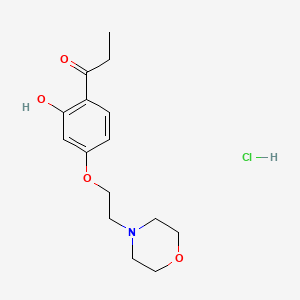
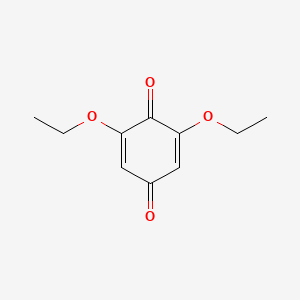
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 2-(aziridin-1-yl)acetate](/img/structure/B14698732.png)
